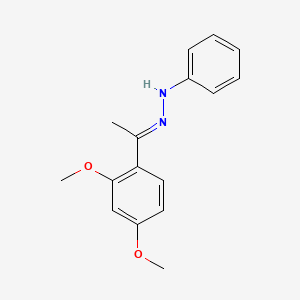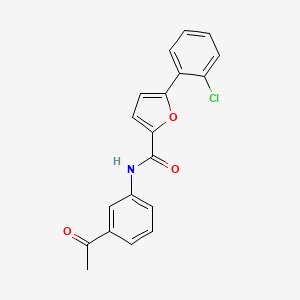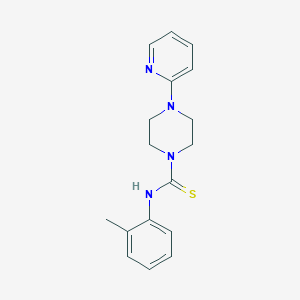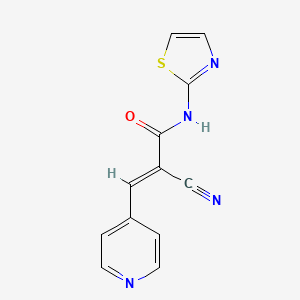
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). JAK inhibitors are a type of medication that inhibit the activity of Janus kinases, which are enzymes involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Mecanismo De Acción
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide reduces the activity of downstream signaling pathways that are implicated in the pathogenesis of autoimmune and inflammatory diseases. This leads to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increases the production of anti-inflammatory cytokines, such as interleukin-10. It also reduces the activity of immune cells, such as T cells and B cells, which are implicated in the pathogenesis of autoimmune and inflammatory diseases. 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been shown to have a favorable safety profile in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the JAK signaling pathway. It has been extensively studied in preclinical and clinical studies, providing a wealth of data on its pharmacokinetics, pharmacodynamics, and safety profile. However, 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the complexity of the JAK signaling pathway in vivo. It also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacological activity.
Direcciones Futuras
There are several future directions for the study of 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. This may lead to improved efficacy and safety profiles for JAK inhibitors. Another area of interest is the investigation of the long-term safety and efficacy of JAK inhibitors in the treatment of autoimmune and inflammatory diseases. Finally, the role of JAK inhibitors in the treatment of other diseases, such as cancer and infectious diseases, is an area of active research.
Métodos De Síntesis
The synthesis of 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide involves several steps, including the reaction of 2-chloro-3-cyanopyridine with 2-aminothiazole to form 2-cyano-3-(4-pyridinyl)thiazole. This intermediate is then reacted with acryloyl chloride to produce 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide. The synthesis of 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that are implicated in the pathogenesis of these diseases. 2-cyano-3-(4-pyridinyl)-N-1,3-thiazol-2-ylacrylamide has been shown to reduce disease activity and improve symptoms in preclinical and clinical studies.
Propiedades
IUPAC Name |
(E)-2-cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS/c13-8-10(7-9-1-3-14-4-2-9)11(17)16-12-15-5-6-18-12/h1-7H,(H,15,16,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBDSPOQZYHVNB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C(C#N)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C(\C#N)/C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(pyridin-4-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

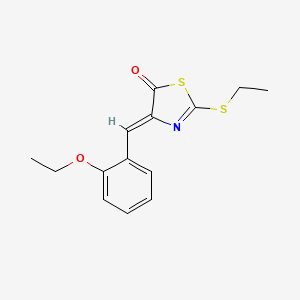
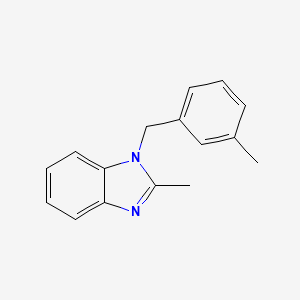
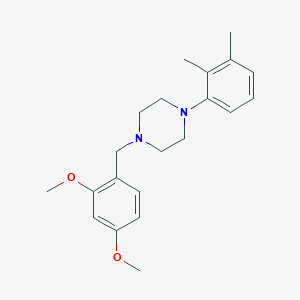
![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)
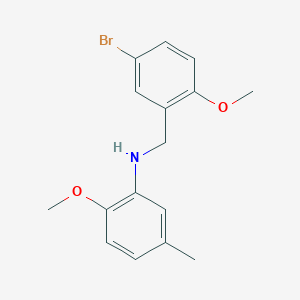
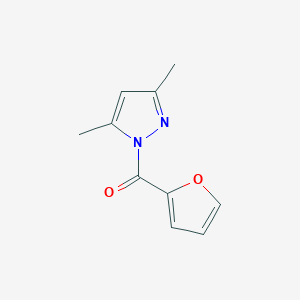
![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)
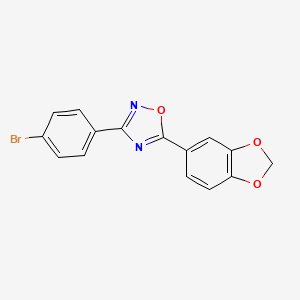
![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
